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Compound of Interest

Compound Name: p-Tolualdehyde-d4

Cat. No.: B12316089

This technical guide provides a comprehensive overview of the chemical and physical
properties of p-Tolualdehyde-d4, tailored for researchers, scientists, and professionals in drug
development. This document collates available data on its properties, spectroscopic profile,
and applications, with a comparative context to its non-deuterated analogue, p-Tolualdehyde.

Introduction

p-Tolualdehyde-d4 is the deuterated form of p-Tolualdehyde, an aromatic aldehyde. In this
isotopologue, four hydrogen atoms on the benzene ring are replaced with deuterium. This
isotopic substitution makes it a valuable tool in various scientific applications, particularly as an
internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic
studies.[1] The presence of deuterium atoms provides a distinct mass signature without
significantly altering the chemical reactivity of the molecule.

Physical and Chemical Properties

Quantitative data for p-Tolualdehyde-d4 is summarized in the table below. For properties
where specific data for the deuterated compound is not readily available, data for the non-
deuterated p-Tolualdehyde (CAS 104-87-0) is provided for reference and comparison.
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Property

p-Tolualdehyde-d4 (CAS:
1219804-07-5)

p-Tolualdehyde (CAS: 104-
87-0)

Molecular Formula

CsD4H40O

CsHsO

Molecular Weight 124.17 g/mol [2][3] 120.15 g/mol [1]

Clear colorless to pale yellow
Appearance o

liquid[4]
Boiling Point 204-205 °C at 760 mmHg[4]
Melting Point -6 °C[4]
Density 1.019 g/mL at 25 °C[4]

Refractive Index (n20/D)

1.545[4]

Solubility

Soluble in alcohol and oils;

limited solubility in water.

Flash Point

80.0 °C[1]

Vapor Pressure

0.3 £ 0.4 mmHg at 25°C[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of p-Tolualdehyde-d4.

Mass Spectrometry

The key feature of p-Tolualdehyde-d4 in mass spectrometry is its molecular ion peak, which is
shifted by +4 m/z units compared to the non-deuterated compound due to the four deuterium
atoms. The fragmentation pattern is expected to be similar to that of p-Tolualdehyde.

p-Tolualdehyde (Non-deuterated) Mass Spectrum: The mass spectrum of p-Tolualdehyde
typically shows a prominent molecular ion peak at m/z 120 and a base peak at m/z 119,
corresponding to the loss of a hydrogen atom. Another significant fragment is observed at m/z
91, resulting from the loss of the formyl group (-CHO).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR: In the *H NMR spectrum of p-Tolualdehyde-d4, the aromatic region will show a
significant reduction or absence of signals compared to the non-deuterated compound, as the
protons on the benzene ring are replaced by deuterium. The remaining signals would
correspond to the aldehydic proton and the methyl protons.

13C NMR: The 13C NMR spectrum of p-Tolualdehyde-d4 is expected to be very similar to that
of p-Tolualdehyde. The carbon signals coupled to deuterium may exhibit triplet splitting due to
the spin of the deuterium nucleus (I=1).

Reference *H NMR Data for p-Tolualdehyde (CDCIs):

9.96 ppm (s, 1H, -CHO)

7.78 ppm (d, 2H, Ar-H)

7.33 ppm (d, 2H, Ar-H)

2.44 ppm (s, 3H, -CHs3)

Reference 13C NMR Data for p-Tolualdehyde (CDCIs):

192.0 ppm (C=0)

145.6 ppm (Ar-C)

134.2 ppm (Ar-C)

129.9 ppm (Ar-CH)

129.7 ppm (Ar-CH)

21.9 ppm (-CH3s)

Infrared (IR) Spectroscopy

The IR spectrum of p-Tolualdehyde-d4 will show characteristic C-D stretching vibrations in the
region of 2100-2300 cm~1, which are absent in the non-deuterated compound. The other
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characteristic peaks, such as the C=0 stretch of the aldehyde, are expected to be at similar
wavenumbers to those of p-Tolualdehyde.

Reference IR Data for p-Tolualdehyde:

e ~2820 and 2730 cm~1 (C-H stretch of aldehyde)

e ~1700 cm~1 (C=0 stretch of aldehyde)

e ~1600, 1575, 1500 cm~* (C=C stretching in aromatic ring)

Experimental Protocols
Synthesis of p-Tolualdehyde-d4

While specific, detailed protocols for the synthesis of p-Tolualdehyde-d4 are not widely
published, a general approach involves the deuteration of a suitable starting material. One
common method is through acid-catalyzed electrophilic substitution on the aromatic ring using
a deuterium source like D2SOa4 or D20 with a catalyst.

General Experimental Protocol for Aromatic Deuteration:

A suitable precursor, such as toluene or p-toluic acid, is dissolved in an appropriate solvent.

e A deuterium source, typically a deuterated acid (e.g., D=S0Oa4) or heavy water (D20) with a
Lewis acid catalyst, is added to the reaction mixture.

e The mixture is heated to facilitate the electrophilic substitution of aromatic protons with
deuterium. The reaction time and temperature are optimized to achieve the desired level of
deuteration.

e Upon completion, the reaction is quenched, and the product is extracted with an organic
solvent.

o The organic layer is washed, dried, and the solvent is evaporated.

e The crude product is then purified using techniques such as column chromatography or
distillation to yield pure p-Tolualdehyde-d4.
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Subsequent chemical modifications, if necessary, would be performed to introduce the
aldehyde functionality if the starting material was not already an aldehyde. For instance, if
starting from deuterated toluene, a Gattermann-Koch reaction could be employed.[5]

Applications in Research and Drug Development

The primary utility of p-Tolualdehyde-d4 lies in its application as an internal standard in
analytical chemistry, particularly in chromatography-mass spectrometry (GC-MS and LC-MS)
assays.

Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for using p-Tolualdehyde-d4 as an internal
standard for the quantification of p-Tolualdehyde in a biological sample.
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Workflow for Quantification using a Deuterated Internal Standard
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Caption: A generalized workflow demonstrating the use of p-Tolualdehyde-d4 as an internal
standard for the accurate quantification of p-Tolualdehyde in a complex matrix.
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Safety and Handling

The safety precautions for p-Tolualdehyde-d4 are expected to be similar to those for p-
Tolualdehyde. It should be handled in a well-ventilated area, and personal protective equipment
(gloves, safety glasses) should be worn. It is combustible and should be kept away from heat
and open flames.

Conclusion

p-Tolualdehyde-d4 is a specialized chemical primarily used in analytical and metabolic
research. Its key advantage is the mass difference provided by the deuterium atoms, which
allows for its use as a highly effective internal standard. While detailed physicochemical and
spectroscopic data specifically for the d4 variant are limited in public literature, the properties of
the non-deuterated analogue provide a reliable reference point for its expected behavior and
characteristics. The synthesis of p-Tolualdehyde-d4 can be achieved through established
methods of isotopic labeling, making it accessible for advanced research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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